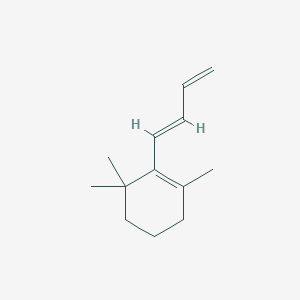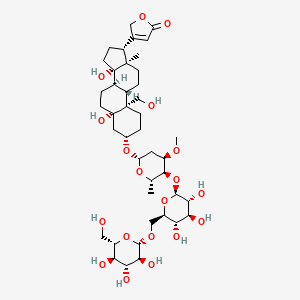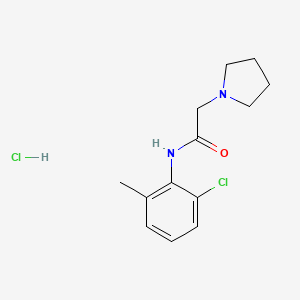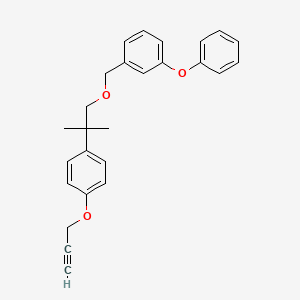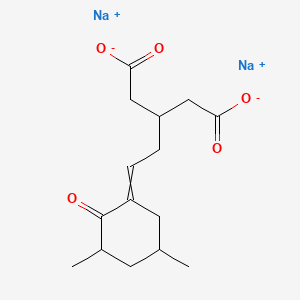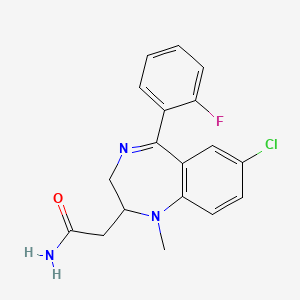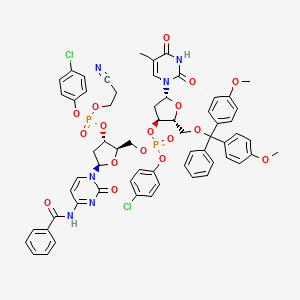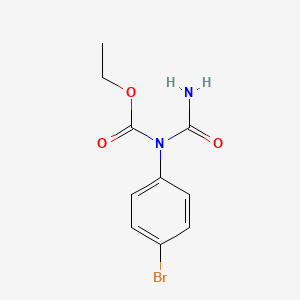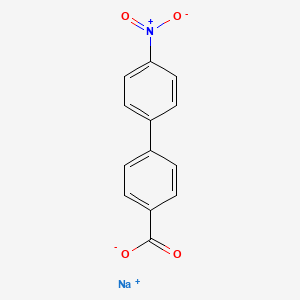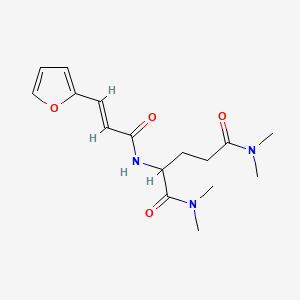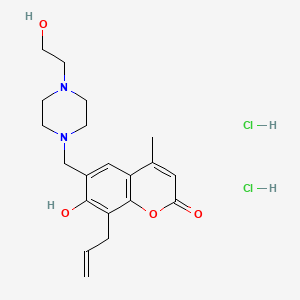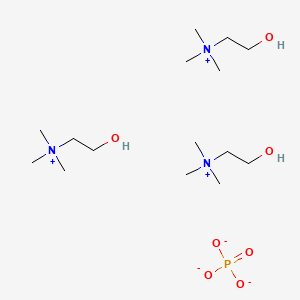
2,5,7-Octatrien-1-ol, 2,6-dimethyl-, acetate, (2E,5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of ocimene, a naturally occurring monoterpene found in various plants and flowers. 8-ocimenyl acetate is characterized by its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ocimenyl acetate typically involves the esterification of ocimene with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 8-ocimenyl acetate can be achieved through a continuous flow process. This method involves the continuous feeding of ocimene and acetic acid into a reactor, where they are mixed and heated in the presence of an acid catalyst. The product is then continuously removed from the reactor and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
8-ocimenyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 8-ocimenyl acetate to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 8-ocimenol.
Substitution: Products vary depending on the nucleophile used but can include esters, amides, or ethers.
Scientific Research Applications
8-ocimenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism by which 8-ocimenyl acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in inflammatory processes.
Receptor Binding: Potentially binds to receptors involved in pain perception and inflammation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
8-ocimenyl acetate can be compared with other similar compounds, such as:
Linalyl acetate: Another ester with a floral aroma, commonly used in fragrances.
Geranyl acetate: Similar in structure and used in the flavor and fragrance industries.
Citronellyl acetate: Also used in fragrances and has a similar ester functional group.
Uniqueness
8-ocimenyl acetate is unique due to its specific structure and the presence of the ocimene moiety, which imparts distinct aromatic properties. Its combination of pleasant aroma and potential biological activities makes it a valuable compound in various applications.
Properties
CAS No. |
223705-78-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(2E,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8+ |
InChI Key |
RNKUOBQYBVPNSU-AMMQDNIMSA-N |
Isomeric SMILES |
C/C(=C\C/C=C(\C)/C=C)/COC(=O)C |
Canonical SMILES |
CC(=CCC=C(C)C=C)COC(=O)C |
density |
0.937-0.947 |
physical_description |
Clear colourless liquid; fruity aroma |
solubility |
Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


